1,2-Dioleoyl-3-stearoyl-rac-glycerol

Vue d'ensemble

Description

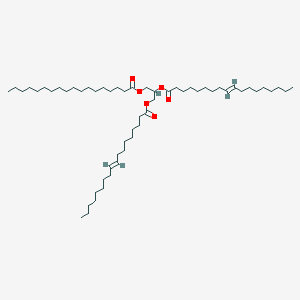

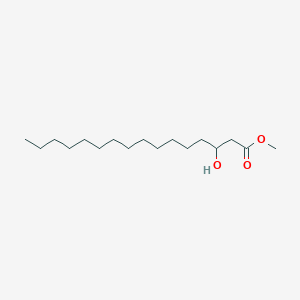

1,2-Dioleoyl-3-stearoyl-rac-glycerol is a triacylglycerol molecule, which is a type of lipid. It consists of a glycerol backbone esterified with two oleic acid molecules and one stearic acid molecule. The oleic acid components are unsaturated fatty acids, while stearic acid is a saturated fatty acid. This molecular composition suggests that 1,2-dioleoyl-3-stearoyl-rac-glycerol may have unique physical and chemical properties due to the presence of both saturated and unsaturated fatty acid chains.

Synthesis Analysis

The synthesis of a related compound, 1,2-dioleoyl-sn-glycerol, has been described in a study where it was used as a precursor for the production of radiolabeled phosphoglycerol. The synthesis involved the oxidation of 1,2-dioleoyl-sn-glycerol to an aldehyde, followed by reduction to a radiolabeled alcohol using tritiated sodium borohydride. This intermediate was then converted to a phosphocholine derivative and finally to 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho-(1-rac-glycerol) through a transphosphatidylation reaction .

Molecular Structure Analysis

The molecular structure of 1,2-dioleoyl-3-stearoyl-rac-glycerol would be characterized by the presence of two cis-double bonds in the oleoyl chains and a straight saturated chain in the stearoyl moiety. This structure is likely to influence the molecule's behavior and interactions with other molecules. The study on the synthesis of a related phosphoglycerol also provides a theoretical explanation for the chemical behavior of the primary alcohol of diglycerides, which could be extrapolated to understand the behavior of the triacylglycerol .

Chemical Reactions Analysis

The chemical reactions involving 1,2-dioleoyl-3-stearoyl-rac-glycerol would be typical of triacylglycerols, including hydrolysis, transesterification, and oxidation-reduction reactions. The presence of unsaturated bonds in the oleoyl chains may make the molecule more susceptible to oxidation reactions. The synthesis pathway described for the related phosphoglycerol indicates that the molecule can undergo a series of chemical transformations to yield various derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-dioleoyl-3-stearoyl-rac-glycerol would be influenced by its molecular structure. The presence of unsaturated fatty acids typically results in a lower melting point, which could make the lipid more fluid at room temperature compared to fully saturated triacylglycerols. Mass spectrometry analysis of similar diacyl glycerylphosphorylcholines has revealed fragmentation patterns that provide insights into the stability and cleavage preferences of the fatty acid chains. Such analyses can be used to infer the physical properties of the triacylglycerol , such as its thermal stability and behavior under ionizing conditions .

Applications De Recherche Scientifique

Thermal and Structural Properties

Research has explored the thermal and structural properties of 1,2-dioleoyl-3-stearoyl-rac-glycerol, particularly in binary mixtures with other triacylglycerols like 1,3-distearoyl-2-oleoyl-glycerol (SOS). Studies using thermal and X-ray diffraction experiments have shown specific mixing behaviors and polymorphic properties of these mixtures, highlighting the importance of molecular structure in their phase behavior and potential applications in food and pharmaceutical industries (Zhang et al., 2009).

Chromatography and Separation Techniques

Advancements in chromatography have enabled the enantiomeric separation of asymmetric triacylglycerols like 1,2-dioleoyl-3-stearoyl-rac-glycerol. Using recycle high-performance liquid chromatography with chiral columns, researchers have been able to resolve complex mixtures of triacylglycerols, enhancing our understanding of their composition and properties, which is crucial for food science and biochemistry research (Nagai et al., 2011).

Analysis in Vegetable Oils

In the context of vegetable oils, the analysis of diacylglycerols including 1,2-dioleoyl-3-stearoyl-rac-glycerol has been conducted using reversed-phase high-performance liquid chromatography. This method allows for a detailed analysis of oil composition, which is vital for quality control in the food industry and for nutritional studies (Lo et al., 2004).

Crystallization and Polymorphism

The study of crystallization and transformation kinetics in polymorphic forms of triacylglycerols including 1,2-dioleoyl-3-stearoyl-rac-glycerol has been significant for understanding the physical properties of fats and oils. This research is critical in industries like food processing, where the physical properties of fats can impact the texture and quality of products (Bayés-García et al., 2016).

Industrial Applications in Biodiesel

In biodiesel production, understanding the phase behavior of compounds like 1,2-dioleoyl-3-stearoyl-rac-glycerol is crucial. Research in this area has focused on how these compounds interact with other components in biodiesel to improve its properties, especially in terms of crystallization behavior which is essential for the performance of biodiesel in colder temperatures (Mohanan et al., 2016).

Safety And Hazards

No special measures are required for handling 1,2-Dioleoyl-3-stearoyl-rac-glycerol . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

Propriétés

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNHWWNZNIGDAQ-CDAVXRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304862 | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dioleoyl-3-stearoyl-rac-glycerol | |

CAS RN |

2410-28-8 | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)

![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)